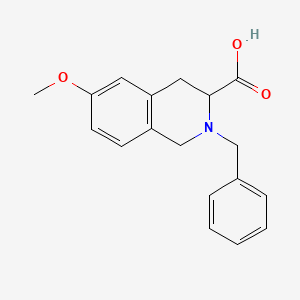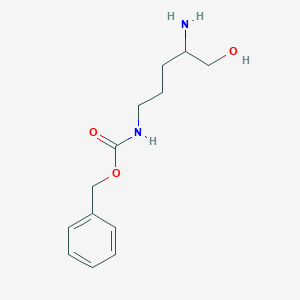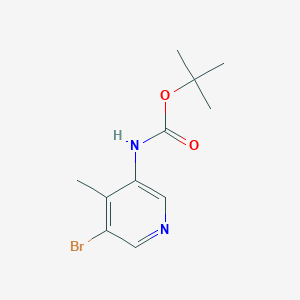
(1-(2-(4-Fluorophenyl)cyclopropyl)-1H-pyrazol-4-yl)methanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-(2-(4-Fluorophenyl)cyclopropyl)-1H-pyrazol-4-yl)methanamine hydrochloride: is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a cyclopropyl ring, and a pyrazolylmethanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-(2-(4-Fluorophenyl)cyclopropyl)-1H-pyrazol-4-yl)methanamine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where a suitable alkene reacts with a carbene precursor under specific conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing reagent reacts with an aromatic compound.
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.
Coupling of the Functional Groups: The final step involves coupling the cyclopropyl, fluorophenyl, and pyrazole moieties through a series of condensation and substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(1-(2-(4-Fluorophenyl)cyclopropyl)-1H-pyrazol-4-yl)methanamine hydrochloride: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with varying functional groups.
Applications De Recherche Scientifique
(1-(2-(4-Fluorophenyl)cyclopropyl)-1H-pyrazol-4-yl)methanamine hydrochloride: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (1-(2-(4-Fluorophenyl)cyclopropyl)-1H-pyrazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
(1-(2-(4-Fluorophenyl)cyclopropyl)-1H-pyrazol-4-yl)methanamine hydrochloride: can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)piperazine: Shares the fluorophenyl group but differs in the presence of a piperazine ring instead of a cyclopropyl and pyrazole moiety.
2-Phenylethanol: Contains an aromatic ring with an ethanol side chain, differing in the absence of the cyclopropyl and pyrazole groups.
4-Hydroxybenzaldehyde: Features an aromatic ring with a hydroxyl and aldehyde group, lacking the cyclopropyl and pyrazole structures.
The uniqueness of This compound
Propriétés
Formule moléculaire |
C13H15ClFN3 |
|---|---|
Poids moléculaire |
267.73 g/mol |
Nom IUPAC |
[1-[2-(4-fluorophenyl)cyclopropyl]pyrazol-4-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C13H14FN3.ClH/c14-11-3-1-10(2-4-11)12-5-13(12)17-8-9(6-15)7-16-17;/h1-4,7-8,12-13H,5-6,15H2;1H |
Clé InChI |
BGZOSFIEMSLKCZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1N2C=C(C=N2)CN)C3=CC=C(C=C3)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(butyl)amine](/img/structure/B12277737.png)
![N-[(Z)-(4-nitrophenyl)methylidene]-N-phenylamine oxide](/img/structure/B12277738.png)
![[4,5-diacetyloxy-3-[3,4-diacetyloxy-6-(acetyloxymethyl)-5-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-[4,5,6-triacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B12277742.png)
![2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy]ethoxy]ethyl Methacrylate](/img/structure/B12277746.png)

![1-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-3-[(thiophen-2-yl)methyl]urea](/img/structure/B12277773.png)
![4-{4-[(3,5-difluorophenyl)methyl]piperazin-1-yl}-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpyrimidine](/img/structure/B12277785.png)



![[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 10,11-dihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate](/img/structure/B12277826.png)
![2-Amino-1-[4-(4-amino-2-fluorophenyl)-1-piperazinyl]-2-methyl-1-propanone](/img/structure/B12277831.png)
![3-(1H-pyrazol-1-yl)-6-{4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}pyridazine](/img/structure/B12277839.png)

